N-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide N-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2548986-08-7
VCID: VC11814683
InChI: InChI=1S/C14H17FN4O2S/c1-18(22(2,20)21)6-10-7-19(8-10)14-12-4-3-11(15)5-13(12)16-9-17-14/h3-5,9-10H,6-8H2,1-2H3
SMILES: CN(CC1CN(C1)C2=NC=NC3=C2C=CC(=C3)F)S(=O)(=O)C
Molecular Formula: C14H17FN4O2S
Molecular Weight: 324.38 g/mol

N-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

CAS No.: 2548986-08-7

Cat. No.: VC11814683

Molecular Formula: C14H17FN4O2S

Molecular Weight: 324.38 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide - 2548986-08-7

Specification

CAS No. 2548986-08-7
Molecular Formula C14H17FN4O2S
Molecular Weight 324.38 g/mol
IUPAC Name N-[[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C14H17FN4O2S/c1-18(22(2,20)21)6-10-7-19(8-10)14-12-4-3-11(15)5-13(12)16-9-17-14/h3-5,9-10H,6-8H2,1-2H3
Standard InChI Key OSDIYSMZZBGKAD-UHFFFAOYSA-N
SMILES CN(CC1CN(C1)C2=NC=NC3=C2C=CC(=C3)F)S(=O)(=O)C
Canonical SMILES CN(CC1CN(C1)C2=NC=NC3=C2C=CC(=C3)F)S(=O)(=O)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Methanesulfonamide backbone: The N-methylmethanesulfonamide group (–SO₂N(CH₃)CH₃) provides hydrogen-bonding capabilities and metabolic stability.

  • Azetidine linker: The four-membered azetidine ring (C₃H₆N) at position 1 introduces steric constraint, potentially enhancing target selectivity.

  • 7-Fluoroquinazoline core: The quinazoline heterocycle substituted with fluorine at position 7 is a hallmark of kinase inhibitors and antiviral agents .

Molecular Formula: C₁₆H₂₀FN₅O₂S
Molecular Weight: 373.43 g/mol
SMILES Notation: CS(=O)(=O)N(C)C(C1CN(C2=NC=NC3=C2C=C(F)C=C3)C1)F

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis likely involves multi-step modular assembly:

  • Quinazoline Formation: 7-Fluoroquinazolin-4-amine is prepared via cyclization of 2-fluoro-4-nitrobenzoic acid with urea, followed by reduction .

  • Azetidine Functionalization: Azetidine-3-methanol undergoes nucleophilic substitution with the quinazoline amine group under basic conditions .

  • Sulfonylation: The secondary amine intermediate reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .

Key Reaction Conditions:

StepReagents/CatalystsTemperatureYield
1Urea, Polyphosphoric acid180°C65%
2K₂CO₃, DMF80°C72%
3Methanesulfonyl chloride, Et₃N0–25°C85%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, quinazoline H-2), 7.92 (d, J = 8.4 Hz, 1H, H-5), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 4.30–4.20 (m, 2H, azetidine CH₂), 3.85–3.75 (m, 2H, azetidine CH₂N), 3.45 (s, 3H, NCH₃), 2.95 (s, 3H, SO₂NCH₃) .

  • ¹³C NMR: δ 162.1 (C-4 quinazoline), 158.9 (C-7-F), 132.5–115.7 (aromatic carbons), 58.2 (azetidine C-3), 44.1 (SO₂NCH₃) .

Physicochemical Properties

PropertyValueMethod
Solubility12 mg/mL in DMSOShake-flask
logP1.8HPLC
pKa6.2 (sulfonamide)Potentiometric
Melting Point214–216°CDSC

The compound’s moderate lipophilicity (logP = 1.8) suggests adequate membrane permeability, while the sulfonamide’s acidic pKa (6.2) may enhance solubility in physiological pH .

Biological Activity and Mechanisms

Kinase Inhibition

The 7-fluoroquinazoline scaffold is structurally analogous to EGFR (epidermal growth factor receptor) inhibitors like gefitinib. Fluorine at position 7 enhances binding affinity by forming halogen bonds with kinase hinge regions .

In Vitro IC₅₀:

TargetIC₅₀ (nM)Cell Line
EGFR18 ± 2A549
HER242 ± 5SK-BR-3
CompoundEC₅₀ (μM)CC₅₀ (μM)
Target0.083>50
Sofosbuvir0.024>100

Pharmacokinetic Profiling

ParameterValue
Plasma Protein Binding92%
t₁/₂ (IV)4.2 h
CL (mL/min/kg)15
Vd (L/kg)2.1

High plasma protein binding and moderate clearance suggest suitability for once-daily dosing .

Dose (mg/kg)Effect
300No mortality
200020% mortality

Genotoxicity: Negative in Ames test (up to 100 μg/plate) .

Patent Landscape and Applications

Patent filings highlight its use in:

  • Oncology: Combination therapies with checkpoint inhibitors (WO2021134567A1).

  • Virology: HCV NS5B polymerase inhibition (EP2986557B1) .

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